3-Nitro-2,6,7-trimethyl-2H-1-benzopyran

CCR5 antagonism HIV entry inhibition chemokine receptor

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6) is a synthetic nitro-substituted benzopyran derivative characterized by a fused benzene-pyran core with a 3-nitro group and methyl substituents at positions 2, 6, and It is classified within the 3-nitro-2H-chromene subclass and exhibits a calculated density of 1.212 g/cm³ and a boiling point of 347.9°C at 760 mmHg. The compound has documented in vitro pharmacological activities relevant to medicinal chemistry screening libraries, including enzyme inhibition, radical scavenging, and cell differentiation modulation.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 57543-83-6
Cat. No. B13942628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
CAS57543-83-6
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-]
InChIInChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3
InChIKeyDRQBSLQRAKLDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6): Chemical Identity and Core Pharmacophore for Procurement Specification


3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6) is a synthetic nitro-substituted benzopyran derivative characterized by a fused benzene-pyran core with a 3-nitro group and methyl substituents at positions 2, 6, and 7. It is classified within the 3-nitro-2H-chromene subclass and exhibits a calculated density of 1.212 g/cm³ and a boiling point of 347.9°C at 760 mmHg . The compound has documented in vitro pharmacological activities relevant to medicinal chemistry screening libraries, including enzyme inhibition, radical scavenging, and cell differentiation modulation [1][2]. It serves as a versatile building block for further synthetic elaboration due to the reactive nitroalkene moiety, which participates in nucleophilic additions and cycloadditions [3].

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6): Why In-Class Substitution Fails for Targeted Functional Screening


Benzopyran analogs exhibit extreme functional divergence based on minor substitution patterns; the specific 3-nitro-2,6,7-trimethyl arrangement in CAS 57543-83-6 cannot be interchanged with other nitro-benzopyrans or chromenes without risking complete loss of the desired biological readout. The electron-withdrawing 3-nitro group in conjugation with the C2-C3 double bond creates a reactive Michael acceptor site that governs covalent interactions with biological nucleophiles [1], while the 2,6,7-trimethyl substitution pattern dictates both lipophilicity and steric accessibility to hydrophobic binding pockets. Procurement of a non-identical benzopyran analog (e.g., 6-nitro-2,2-dimethyl variants or 3-nitro-2-phenyl derivatives) will yield divergent target engagement profiles, as documented by distinct chemotype-specific activity clustering in enzyme inhibition and cell differentiation assays [2][3].

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6): Quantitative Differentiation Evidence Against Structural Analogs


CCR5 Antagonist Activity: Quantitative Functional Differentiation in G Protein-Coupled Receptor Screening

Preliminary pharmacological screening identified 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran as a functional CCR5 antagonist with potential utility for CCR5-mediated disease models including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This chemokine receptor activity profile is not shared across generic benzopyran scaffolds and represents a specific functional annotation tied to this exact substitution pattern.

CCR5 antagonism HIV entry inhibition chemokine receptor GPCR screening

Inducible Nitric Oxide Synthase (iNOS) Inhibition in Murine Macrophages: Annotated Enzymatic Target Engagement

This compound was specifically tested and annotated for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. iNOS inhibition is a mechanistically defined anti-inflammatory target, and this annotation provides a distinct functional entry point compared to benzopyrans that lack documented iNOS modulatory activity.

iNOS inhibition nitric oxide inflammation macrophage activation

Norepinephrine Transporter (NET) Binding Affinity: In Vitro Competitive Binding Assay Data

In vitro competitive binding assays evaluated the interaction of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran with the norepinephrine transporter (NET) [1]. NET modulation is associated with attention, mood, and cardiovascular regulation, and this specific binding annotation provides a distinct mechanistic hypothesis not applicable to structurally divergent benzopyrans.

NET binding norepinephrine transporter CNS neuropharmacology

Antipromoter and Anticarcinogenic Activity in JB6 Cell Transformation Model

Functional assays in JB6 mouse epidermal cells demonstrated that this compound prevents TPA (tetradecanoyl phorbol acetate)-induced promotion of cellular transformation and inhibits DMBA-induced transformation [1]. Additionally, it prevents tert-butyl hydroperoxide-induced mutagenesis and protects AT base pairs in Salmonella typhimurium mutagenesis models (TA102 and TA104 strains) [1].

cancer chemoprevention TPA-induced transformation JB6 cells antipromoter

Anti-HIV-1 Activity and Antioxidant Capacity: Dual-Function In Vitro Profile

Experimental screening revealed that this compound exhibits anti-HIV-1 activity concurrent with elevated oxidation resistance [1]. The dual anti-retroviral / antioxidant signature distinguishes this molecule from benzopyrans that exhibit only one of these activities or neither, suggesting a potentially synergistic protective mechanism relevant to HIV-associated oxidative stress pathology.

HIV-1 antiviral antioxidant oxidation resistance

Reactive Nitroalkene Moiety for Synthetic Derivatization: Structural Distinction from Saturated Benzopyrans

The 3-nitro-2H-chromene core contains a conjugated nitroalkene system (C2=C3-NO₂) that functions as a reactive Michael acceptor, enabling nucleophilic additions and cycloaddition reactions that are not accessible with saturated benzopyran analogs or non-nitro substituted chromenes [1]. This electrophilic warhead allows for covalent modification and further synthetic elaboration to generate diverse compound libraries.

nitroalkene Michael acceptor chemical derivatization cycloaddition

3-Nitro-2,6,7-trimethyl-2H-1-benzopyran (CAS 57543-83-6): Evidence-Backed Procurement and Research Application Scenarios


Chemokine Receptor-Focused Screening Libraries (CCR5 Target Class)

For medicinal chemistry programs targeting CCR5-mediated diseases (HIV entry, asthma, rheumatoid arthritis, COPD), this compound serves as an annotated positive reference or chemotype representative. Its documented CCR5 antagonist activity in preliminary pharmacological screening [5] justifies procurement for building target-class-specific screening decks where generic benzopyrans without this annotation would be excluded.

Anti-Inflammatory Phenotypic Screening with iNOS Mechanistic Follow-Up

Researchers performing macrophage activation or nitric oxide production assays can utilize this compound as a pre-annotated iNOS inhibitor. The BindingDB annotation [5] provides a defined mechanistic hypothesis, allowing for direct correlation between phenotypic readouts and iNOS enzymatic modulation without de novo target deconvolution.

Cancer Chemoprevention Model Systems (TPA/DMBA-Induced Transformation)

In JB6 cell-based carcinogenesis models and Salmonella mutagenicity assays, this compound functions as a validated antipromoter and antimutagen [5]. It can be employed as a positive control or reference chemopreventive agent in assays designed to screen for compounds that prevent tumor promotion or genotoxic stress-induced transformation.

Dual-Activity Antiviral / Antioxidant Phenotypic Screening

Programs investigating HIV-associated oxidative stress or seeking compounds with concurrent antiviral and cytoprotective activities can utilize this compound as a screening benchmark. Its reported anti-HIV-1 activity coupled with oxidation resistance [5] provides a dual-phenotype signature that narrows the chemical space required for hit identification.

Synthetic Diversification via Nitroalkene Michael Addition Chemistry

Organic and medicinal chemistry laboratories engaged in benzopyran scaffold diversification can procure this compound as a reactive building block. The conjugated 3-nitro-2H-chromene core enables nucleophilic additions and cycloadditions [5], allowing for rapid generation of structurally diverse compound libraries for subsequent biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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